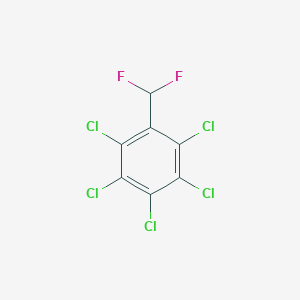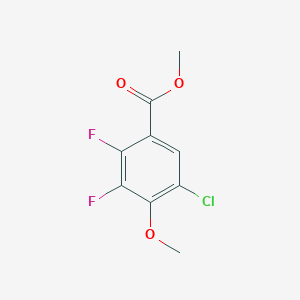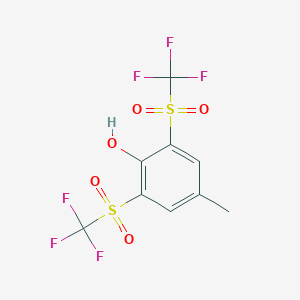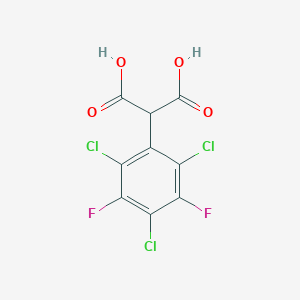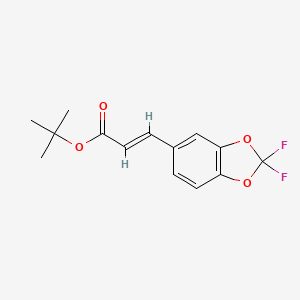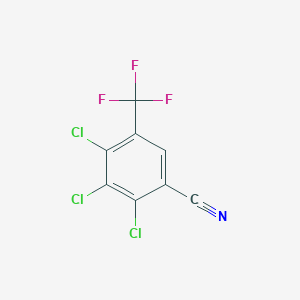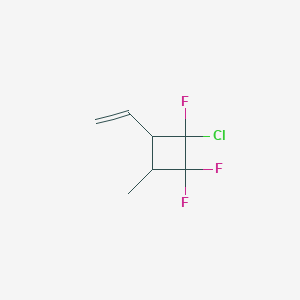
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane (CETM) is a fluorinated hydrocarbon compound that has been studied extensively due to its unique properties. CETM is a colorless liquid at room temperature and is soluble in many organic solvents. It is a highly reactive compound and has been used in a variety of scientific applications, including as a reagent for organic synthesis and as a tool for studying organic reactions.
Mecanismo De Acción
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and its mechanism of action depends on the application. In the synthesis of compounds, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as a nucleophile, reacting with electrophiles in the reaction. In the synthesis of polymers, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as an initiator, initiating the polymerization reaction. In the study of organic reactions, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane acts as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound and can have a variety of biochemical and physiological effects. It has been shown to be toxic to certain organisms, such as fish, and can cause irritation to the skin, eyes, and respiratory system. 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can also be absorbed through the skin and can cause systemic toxicity. It has been shown to be mutagenic in certain organisms and can cause reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has many advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis and for studying organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid, making it easy to handle and store. However, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and it can be hazardous to work with. It is also toxic to certain organisms and can cause irritation to the skin, eyes, and respiratory system.
Direcciones Futuras
There are a variety of potential future directions for the use of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane. It could be used in the development of new pharmaceuticals, agrochemicals, and polymers. It could also be used to study new organic reactions and to develop new catalysts for organic synthesis. Additionally, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane could be used to study the effects of fluorinated hydrocarbons on biochemical and physiological processes. Finally, 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane could be used to develop new methods for the synthesis of fluorinated hydrocarbons.
Métodos De Síntesis
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be synthesized by a variety of methods, including the reaction of dichloroethane with trifluoromethylmagnesium chloride, the reaction of trifluoromethylmagnesium bromide with ethyl chloride, and the reaction of trifluoromethylmagnesium chloride with ethylene. The reaction of dichloroethane with trifluoromethylmagnesium chloride is the most common method for synthesizing 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane, as it is the most efficient and yields the highest yield. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between -20°C and -80°C.
Aplicaciones Científicas De Investigación
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has been used for a variety of scientific research applications, including as a reagent for organic synthesis and as a tool for studying organic reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to study the mechanism of organic reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Stille reaction. 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has also been used as a catalyst for the synthesis of polymers and as an initiator for the synthesis of polymers.
Propiedades
IUPAC Name |
1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVEVGACJWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
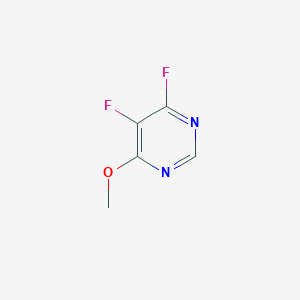
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)
